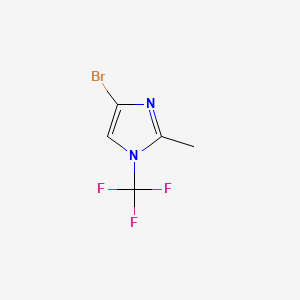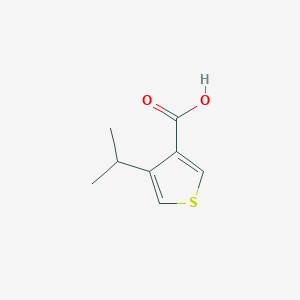![molecular formula C14H25NO4 B13466885 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is a complex organic compound characterized by its unique dispiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine typically involves multiple steps, starting with the formation of the dispiro backbone. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro centers. Common reagents used in the synthesis include alkylating agents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing the compound in large quantities. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted analogs.
Applications De Recherche Scientifique
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H25NO4 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
3,3,11,11-tetramethyl-2,4,10,12-tetraoxadispiro[5.1.58.16]tetradecan-14-amine |
InChI |
InChI=1S/C14H25NO4/c1-11(2)16-6-13(7-17-11)5-14(10(13)15)8-18-12(3,4)19-9-14/h10H,5-9,15H2,1-4H3 |
Clé InChI |
UWFSCTDHUZKDSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2(CC3(C2N)COC(OC3)(C)C)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)

![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)


![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)



![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

